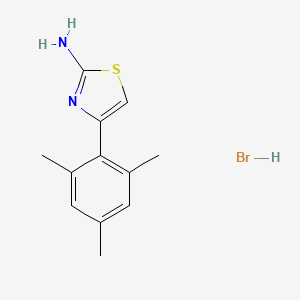

4-Mesitylthiazol-2-amine hydrobromide

Description

Properties

IUPAC Name |

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S.BrH/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10;/h4-6H,1-3H3,(H2,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUXFUGAENXPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)N)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Comparative Properties of 4-Mesitylthiazol-2-amine: Free Base vs. Hydrobromide Salt

An In-depth Technical Guide

Introduction

The 2-aminothiazole structure is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific derivative, 4-Mesitylthiazol-2-amine, combines this privileged scaffold with a bulky, lipophilic mesityl (2,4,6-trimethylphenyl) group, presenting unique challenges and opportunities for drug development.

A critical decision in the journey of any ionizable Active Pharmaceutical Ingredient (API) from discovery to a viable drug product is the selection of its physical form. While the free base form of an amine is the parent molecule, its properties are often suboptimal for pharmaceutical applications. Salt formation is a powerful and widely employed strategy to modulate the physicochemical and biopharmaceutical characteristics of a drug candidate.[5][6][7]

This technical guide provides an in-depth, comparative analysis of 4-Mesitylthiazol-2-amine free base and its corresponding hydrobromide (HBr) salt. We will explore the fundamental differences in their properties, from solubility and stability to analytical signatures. The causality behind these differences will be explained, and field-proven experimental protocols will be provided for researchers, scientists, and drug development professionals to characterize and select the optimal form for their specific application.

Section 1: Molecular Overview and Salt Formation

The transformation from the free base to the hydrobromide salt is a straightforward acid-base reaction. The 2-aminothiazole moiety contains basic nitrogen atoms. The lone pair of electrons on the exocyclic amino group can accept a proton (H⁺) from hydrobromic acid (HBr). This protonation results in the formation of a positively charged ammonium cation, with the bromide anion serving as the counter-ion. The resulting ionic pair is the hydrobromide salt.

Caption: Acid-base reaction for the formation of the hydrobromide salt.

Section 2: Comparative Physicochemical Properties

The conversion of the neutral free base into its ionic salt form has profound consequences for its physical and chemical properties. These differences are fundamental to the selection process for drug development.

| Property | 4-Mesitylthiazol-2-amine (Free Base) | 4-Mesitylthiazol-2-amine HBr (Hydrobromide Salt) | Rationale for Difference |

| Molecular Formula | C₁₂H₁₄N₂S | C₁₂H₁₅BrN₂S | Addition of one molecule of HBr. |

| Molecular Weight | 218.32 g/mol | 299.23 g/mol | Additive mass of HBr (80.91 g/mol ). |

| Appearance | Typically a crystalline solid. | Typically a crystalline solid. | Both forms are generally crystalline, but crystal habit may differ. |

| Melting Point | Moderate | Significantly Higher | Strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces (e.g., hydrogen bonds) in the free base crystal.[5] |

| Aqueous Solubility | Very Low | Significantly Higher | The ionic nature of the salt allows for strong ion-dipole interactions with water, enhancing solubility.[8][9][10] The free base is dominated by its large, hydrophobic mesityl group. |

| Organic Solubility | Soluble in non-polar solvents (e.g., DCM, Ether) | Poorly soluble in non-polar solvents; soluble in polar protic solvents (e.g., Methanol). | The neutral, lipophilic free base is more compatible with non-polar environments. The ionic salt requires polar solvents to solvate the ions. |

| Chemical Stability | Less Stable | More Stable | Protonation of the amine reduces its nucleophilicity and susceptibility to oxidative degradation pathways.[11] |

| Hygroscopicity | Typically Low / Non-hygroscopic | Potentially Moderate to High | Hydrohalide salts, in general, have a tendency to absorb atmospheric moisture.[12][13] |

Melting Point

The melting point is a primary indicator of the strength of the forces holding a crystal lattice together. For the free base, these are primarily van der Waals forces and hydrogen bonds. The hydrobromide salt, however, benefits from powerful electrostatic interactions between the positively charged aminium cation and the bromide anion. This ionic bonding creates a much more stable crystal lattice, which consequently requires significantly more thermal energy to disrupt, resulting in a higher melting point.[5]

Solubility

Solubility is arguably the most critical property improved by salt formation.[6][14]

-

Aqueous Solubility: The large, non-polar mesityl group makes the free base practically insoluble in water. Upon conversion to the hydrobromide salt, the molecule becomes ionic. Water, a highly polar solvent, can now effectively solvate the charged species through favorable ion-dipole interactions, dramatically increasing solubility.[15] This is paramount for developing oral or injectable drug formulations.

-

Organic Solvent Solubility: The relationship is inverted in non-polar organic solvents. The neutral free base is readily dissolved by solvents like dichloromethane or diethyl ether. The ionic salt is insoluble in such media because these low-polarity solvents cannot overcome the high lattice energy of the salt.

Stability

The chemical stability of an API is crucial for ensuring a long shelf-life and preventing the formation of degradation products. The exocyclic amine group in the free base is a potential site for oxidation. By protonating this amine to form the salt, its electron-donating and nucleophilic character is greatly diminished, rendering it less susceptible to oxidative degradation.[11] Furthermore, the more robust crystalline form of the salt can offer better protection against solid-state degradation.

Hygroscopicity

A significant consideration for salt forms is hygroscopicity—the tendency to absorb moisture from the air. While improving many properties, hydrohalide salts can be hygroscopic, which can negatively impact powder flow, stability, and manufacturing processes.[12] The degree of hygroscopicity depends on the specific salt and its crystal form. If the hydrobromide salt is found to be highly hygroscopic, it may require controlled, low-humidity conditions for storage and handling, or further investigation into alternative, less hygroscopic salt forms.[13][16]

Section 3: Synthesis and Preparation

Synthesis of 4-Mesitylthiazol-2-amine (Free Base)

A common and effective method for synthesizing substituted 2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea. For 4-mesitylthiazol-2-amine, the likely precursors would be 2-bromo-1-mesitylethan-1-one and thiourea.

Preparation of the Hydrobromide Salt

The conversion to the hydrobromide salt is a standard laboratory procedure. The free base is dissolved in a suitable organic solvent, such as isopropanol or ethanol. A stoichiometric equivalent of hydrobromic acid is then added slowly with stirring. The salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum.

Section 4: Analytical Characterization Workflow

Distinguishing between the free base and its salt form is essential for quality control. A combination of spectroscopic and analytical techniques provides a definitive characterization.

Caption: Workflow for the analytical characterization of the free base and salt.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly effective for distinguishing between an amine and its salt.[17]

-

Free Base: The spectrum will show characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹.

-

HBr Salt: The spectrum changes dramatically. A very broad and strong absorption band appears at a lower frequency, typically between 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in the ammonium salt. Additionally, N-H bending vibrations for the NH₂⁺ group will appear in the 1560-1620 cm⁻¹ region.[18][19]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on or near the protonated nitrogen atom in the salt will experience a significant downfield shift (to a higher ppm value) compared to the free base. This is due to the deshielding effect of the positive charge. The chemical shift of the N-H protons themselves will also change and may appear as a broader signal.[20][21]

-

¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogen will also be shifted downfield.

-

Other Analytical Techniques

-

Mass Spectrometry (MS): In positive-ion mode ESI-MS, both the free base and the salt will show a peak corresponding to the protonated free base, [M+H]⁺. However, in negative-ion mode, the salt sample will show a characteristic isotopic pattern for the bromide anion (⁷⁹Br and ⁸¹Br), which will be absent for the free base.[20]

-

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen. The theoretical values for the free base (C₁₂H₁₄N₂S) and the HBr salt (C₁₂H₁₅BrN₂S) are different. A close match between experimental and theoretical values confirms the identity and purity of the respective form.

-

Powder X-Ray Diffraction (PXRD): As crystalline solids, the free base and its salt will have distinct crystal lattice structures, resulting in unique PXRD patterns. This technique is the gold standard for identifying the solid form and can distinguish between different polymorphs.

Section 5: Implications for Pharmaceutical Development

The choice between the free base and the hydrobromide salt directly impacts the entire drug development pipeline.

-

Formulation Strategy: The significantly enhanced aqueous solubility of the hydrobromide salt makes it the prime candidate for oral solid dosage forms (tablets, capsules) and aqueous-based liquid formulations (oral solutions, intravenous injections).[9] The free base would be limited to niche applications like non-polar topical formulations or potentially as a precursor for generating the salt in situ.

-

Bioavailability: For orally administered drugs, poor aqueous solubility is a major cause of low and erratic bioavailability. The higher solubility and faster dissolution rate of the HBr salt are expected to lead to more rapid and complete absorption from the gastrointestinal tract, resulting in improved bioavailability and more predictable therapeutic outcomes.[7]

-

Manufacturing and Stability (CMC): From a Chemistry, Manufacturing, and Controls (CMC) perspective, the salt form is often advantageous. Its typically higher melting point and robust crystalline nature can make it easier to handle, process, and purify on a large scale.[5][11] However, the potential for hygroscopicity is a critical parameter that must be carefully controlled during manufacturing and storage to ensure product quality and stability.

Section 6: Detailed Experimental Protocols

Protocol 1: Preparation of 4-Mesitylthiazol-2-amine Hydrobromide

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Mesitylthiazol-2-amine free base in a minimal amount of anhydrous isopropanol (approx. 10-20 mL per gram of free base) with stirring at room temperature.

-

Acid Addition: While stirring, add 1.05 equivalents of a 48% aqueous solution of hydrobromic acid dropwise via a syringe.

-

Precipitation: A white precipitate should form almost immediately. Continue stirring the slurry at room temperature for 1-2 hours to ensure complete salt formation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold isopropanol to remove any residual acid or unreacted free base.

-

Drying: Dry the resulting white solid under high vacuum at 40-50 °C to a constant weight.

-

Characterization: Confirm the identity and purity of the salt using the analytical methods described in Section 4.

Protocol 2: Comparative Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the test compound (either free base or HBr salt) to separate vials containing a fixed volume (e.g., 5 mL) of phosphate-buffered saline (PBS) at pH 7.4. The solid should be clearly visible at the bottom of the vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Sampling and Filtration: After equilibration, allow the vials to stand for 1 hour for the excess solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Compare the determined concentration (in mg/mL or µg/mL) for the free base and the HBr salt.

Protocol 3: Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the sample onto the DVS instrument's microbalance.

-

Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.

-

Sorption/Desorption Cycle: Program the instrument to perform a sorption-desorption cycle.

-

Sorption: Increase the RH in stepwise increments (e.g., 10% steps) from 0% to 90% RH. At each step, hold the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).

-

Desorption: Decrease the RH in the same stepwise increments from 90% back down to 0% RH.

-

-

Data Analysis: Plot the change in mass (%) versus the relative humidity (%). The resulting sorption/desorption isotherm reveals the hygroscopic nature of the material. A significant mass gain indicates hygroscopicity.

Conclusion

The selection between the free base and a salt form is a pivotal decision in pharmaceutical development. For 4-Mesitylthiazol-2-amine, the conversion to its hydrobromide salt offers clear and significant advantages in the critical areas of aqueous solubility and chemical stability. These improvements are highly likely to translate into enhanced bioavailability and a more robust, manufacturable drug substance. While the potential for hygroscopicity associated with the hydrobromide salt requires careful assessment and management, the overall profile of the salt form presents a much more promising path for the development of a successful pharmaceutical product. The systematic characterization using the principles and protocols outlined in this guide will enable researchers to make an informed, data-driven decision.

References

- Dr.Oracle. (2025).

- Al-Ghananeem, A. M. (n.d.).

- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.

- ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development.

- Stahl, P. H. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.

- Pharma Learning In Depth. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube.

- Heacock, R. A., & Marion, L. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.

- Chemistry LibreTexts. (2020). 20.

- RSC Publishing. (2025).

- Holzer, W. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmind.

- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.

- Li, Y., et al. (2026). Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Purdue University. (n.d.). Amines.

- Reddit. (2023). Identifying organic salts?. r/OrganicChemistry.

- Koch, S. A., & Doyle, T. D. (1967). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry; correlation of acid strengths in chloroform by nuclear magnetic resonance and infrared spectrometry. Analytical Chemistry.

- Li, Y., et al. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry.

- ACS Earth and Space Chemistry. (2024).

- MDPI. (2021).

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PMC. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

Sources

- 1. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Amines, [chemed.chem.purdue.edu]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 13. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. droracle.ai [droracle.ai]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry; correlation of acid strengths in chloroform by nuclear magnetic resonance and infrared spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubilization and Stability of 4-Mesitylthiazol-2-amine Hydrobromide in DMSO

Executive Summary & Chemical Context

4-Mesitylthiazol-2-amine hydrobromide is a specialized heterocyclic building block often utilized in the synthesis of bioactive agents, dyes, and coordination complexes. Its structure combines a polar, ionic "head" (the thiazole-2-amine hydrobromide) with a bulky, lipophilic "tail" (the mesityl/2,4,6-trimethylphenyl group).

This duality creates specific challenges: while the hydrobromide salt form enhances solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the lipophilic mesityl group creates a high risk of precipitation ("crashing out") when diluted into aqueous biological buffers. Furthermore, 2-aminothiazoles possess specific oxidative liabilities in solution that require rigorous storage protocols.

This guide provides a standardized workflow for solubilization, storage, and application, ensuring data reproducibility in high-throughput screening (HTS) and medicinal chemistry workflows.

Physicochemical Profile

| Property | Characteristic | Impact on Solubilization |

| Core Scaffold | Thiazole-2-amine | Potential for H-bonding; nucleophilic nitrogen. |

| Substituent | 4-Mesityl (2,4,6-trimethylphenyl) | High lipophilicity; steric hindrance; reduces water solubility. |

| Salt Form | Hydrobromide (HBr) | Increases polarity; enhances solubility in DMSO/MeOH; potentially hygroscopic. |

| Solvent | DMSO (Dimethyl Sulfoxide) | High dielectric constant ( |

Solubility Protocol: Preparation of Stock Solutions

Objective: To prepare a stable, verified stock solution (typically 10 mM or 50 mM) while mitigating hygroscopic errors.

Theoretical vs. Empirical Solubility

While specific solubility limits vary by batch purity, 4-Mesitylthiazol-2-amine HBr is generally highly soluble in DMSO, often exceeding 100 mM . However, for biological applications, stock concentrations above 50 mM are discouraged due to the difficulty of mixing viscous DMSO solutions and the high risk of precipitation upon aqueous dilution.

Step-by-Step Solubilization Workflow

Critical Warning: Hydrobromide salts are hygroscopic.[1] Weighing must be performed rapidly, or in a desiccated environment, to prevent water mass error.

-

Mass Calculation: Calculate the required mass for the target volume.

-

Formula:

-

-

Vessel Selection: Use amber glass vials (borosilicate). Avoid polystyrene, which can leach plasticizers in 100% DMSO.

-

Solvent Addition: Add molecular biology grade DMSO (≥99.9%).

-

Technique: Add 80% of the calculated volume first to allow for volume expansion upon dissolution.

-

-

Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature (25°C) for 5-minute intervals.

-

Note: Do not heat above 40°C, as this accelerates oxidative degradation of the amine.

-

-

Volume Adjustment: Bring to final volume with DMSO.

Visualization: Solubilization Logic Flow

Figure 1: Logic flow for the preparation of DMSO stock solutions, incorporating checkpoints for solubility verification.

Stability and Storage Integrity

Research indicates that 2-aminothiazoles can undergo oxidative decomposition or dimerization in DMSO when exposed to light and air at room temperature [1].

Degradation Pathways

-

Oxidation: The free amine group is susceptible to oxidation, leading to colored impurities (often yellow/brown darkening of the solution).

-

Hygroscopicity: DMSO is extremely hygroscopic.[2] Absorption of atmospheric water causes two issues:

-

It alters the actual concentration of the stock.[3]

-

It reduces the solubility of the lipophilic mesityl compound, causing "invisible" micro-precipitation.

-

Storage Best Practices

| Parameter | Recommendation | Reason |

| Temperature | -20°C (Short term), -80°C (Long term) | Slows kinetic degradation rates. |

| Container | Amber Glass or Polypropylene (PP) | Protects from light; PP is DMSO-resistant. |

| Freeze/Thaw | Max 5 cycles | Repeated expansion/contraction precipitates salts. |

| Atmosphere | Argon/Nitrogen blanket (Optional) | Prevents oxidation of the amine. |

Aqueous Dilution: The "Crash Out" Risk

The most critical failure point for 4-Mesitylthiazol-2-amine HBr is dilution into aqueous assay buffers (PBS, Media). The HBr salt dissolves well in DMSO, but upon dilution, the hydrophobic effect of the mesityl group dominates.

The Mechanism of Precipitation

When DMSO stock is added to water:

-

DMSO molecules rapidly hydrogen-bond with water (exothermic).

-

The solvation shell around the mesityl group is stripped.

-

If the concentration exceeds the thermodynamic aqueous solubility, the compound aggregates and precipitates.

Mitigation Strategy: Serial Dilution

Never dilute directly from 100% DMSO to 0.1% DMSO in one step if the concentration is high. Use an intermediate step.

-

Bad: 10 mM Stock (100% DMSO)

10 -

Good: 10 mM Stock

1 mM (10% DMSO/Water)

Visualization: Dilution Equilibrium

Figure 2: The thermodynamic fate of the compound upon aqueous dilution. High concentrations drive hydrophobic aggregation of the mesityl group.

Troubleshooting Guide

Scenario 1: Compound turns yellow/brown in storage.

-

Cause: Oxidation of the amine group.

-

Solution: Check purity via LC-MS. If >90% pure, it may still be usable. Future stocks should be stored under nitrogen.

Scenario 2: Visible precipitate immediately upon adding buffer.

-

Cause: The mesityl group is too lipophilic for the buffer system.

-

Solution:

-

Reduce final concentration.[4]

-

Add a carrier protein (e.g., 0.1% BSA) to the buffer before adding the compound. BSA binds lipophilic tails and keeps them in suspension.

-

Use a detergent (e.g., 0.01% Tween-20) in the assay buffer [2].

-

Scenario 3: Compound won't dissolve in DMSO even with sonication.

-

Cause: Formation of a stable crystal lattice or impurity.

-

Solution: Gently warm to 37°C. If still insoluble, acidify slightly with 1 eq. of HBr (aqueous) or switch to DMSO/Methanol (9:1) mix.

References

-

Ropponen, H. K., et al. (2021).[5] "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 16(13), 2089–2093. Link

-

Waybright, T. J., et al. (2009). "Increasing the reliability of HTS: The use of detergents to prevent compound aggregation." Assay and Drug Development Technologies, 7(4), 370-381. Link

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Comprehensive Characterization Guide: 4-Mesitylthiazol-2-amine Hydrobromide

This in-depth technical guide details the synthesis, characterization, and melting point determination of 4-Mesitylthiazol-2-amine hydrobromide , a critical intermediate in the development of Nek2/Hec1 inhibitors.

Executive Summary & Application Context

This compound (Systematic Name: 4-(2,4,6-trimethylphenyl)thiazol-2-amine hydrobromide) is a sterically congested thiazole derivative utilized primarily as a scaffold in medicinal chemistry.[1][2] Its significance lies in its role as a precursor for small molecule modifiers of the Hec1-Nek2 interaction , a pathway critical for mitotic progression in cancer cells (Qiu et al., 2009).

Unlike simple 4-phenylthiazoles, the mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk orthogonal to the thiazole plane. This structural feature restricts rotation, influences crystal packing, and consequently alters the melting point and solubility profiles compared to non-methylated analogs. This guide provides a self-validating protocol for synthesizing this compound and accurately determining its melting point, a key indicator of purity and salt formation.

Chemical Identity & Synthesis Logic

The synthesis of 2-aminothiazoles is classically achieved via the Hantzsch Thiazole Synthesis . For the mesityl derivative, the reaction involves the condensation of 2-bromo-1-mesitylethanone (

Reaction Mechanism & Stoichiometry

The reaction proceeds through a nucleophilic attack of the thiourea sulfur on the

-

Reactants:

-

2-Bromo-1-mesitylethanone (Electrophile)

-

Thiourea (Nucleophile)

-

-

Solvent: Ethanol or Methanol (Polar protic solvent facilitates the transition state).

-

Product: The hydrobromide salt precipitates directly from the reaction mixture upon cooling.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and isolation logic.

Caption: Logical workflow for the Hantzsch synthesis and isolation of this compound.

Melting Point Data & Characterization Protocol

Accurate melting point (MP) determination is the primary method for distinguishing the hydrobromide salt from the free base and confirming the absence of starting materials (thiourea MP: ~182°C; bromoacetomesitylene MP: ~50-55°C).

Expected Thermal Behavior

Literature values for specific mesityl-thiazole salts are sparse, but structural analogs provide a reliable range.

-

Free Base (4-Mesitylthiazol-2-amine): Typically melts in the range of 130–150°C (Analogous to 4-phenylthiazol-2-amine, MP 148°C).

-

Hydrobromide Salt: Ionic lattice forces significantly increase the melting point, often resulting in decomposition.

-

Target Range: >250°C (often with decomposition) .

-

Note: The presence of the mesityl group may lower the MP slightly relative to the phenyl analog due to disrupted packing efficiency, but the salt character dominates.

-

Experimental Protocol for MP Determination

To ensure data integrity, follow this self-validating protocol:

-

Sample Preparation:

-

Dry the isolated hydrobromide salt under vacuum at 50°C for 4 hours to remove solvated ethanol.

-

Grind the sample to a fine powder to ensure uniform heat transfer.

-

-

Capillary Method (Standard):

-

Pack the sample into a glass capillary (2-3 mm height).

-

Ramp Rate: 10°C/min until 200°C, then 1°C/min.

-

Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). Watch for darkening (decomposition).

-

-

Validation (DSC - Differential Scanning Calorimetry):

-

If available, use DSC to distinguish between melting (endothermic peak) and decomposition (exothermic/irregular baseline).

-

Data Recording Table

Use the following structure to standardize your characterization data.

| Parameter | Value / Observation | Reference / Standard |

| Compound | 4-Mesitylthiazol-2-amine HBr | CAS: 81529-60-4 (Free Base) |

| Appearance | White to Off-white Crystalline Solid | Visual Inspection |

| MP (Onset) | [Experimental Value] °C | Target: >250°C (Salt) |

| MP (Clear) | [Experimental Value] °C | Range < 2°C indicates high purity |

| Solubility | Soluble in DMSO, Methanol; Insoluble in Ether | Polarity Check |

| Recrystallization | Ethanol / Diethyl Ether | Purification Solvent |

Structural Insights & Steric Hindrance

The mesityl group (2,4,6-trimethylphenyl) exerts a profound effect on the chemical reactivity and physical properties of the thiazole ring.

-

Nitration Resistance: As noted in authoritative texts (Metzger, 1979), 2-amino-4-mesitylthiazole cannot be nitrated . The ortho-methyl groups of the mesityl ring create a "picket fence" that sterically shields the thiazole C-5 position and prevents the planar alignment required for electrophilic aromatic substitution mechanisms.

-

Implication for Melting Point: This steric bulk prevents the flat, π-stacked arrangements common in simple thiazoles, potentially leading to a lower density crystal lattice but a higher stability against degradation compared to less substituted analogs.

Steric Influence Diagram

Caption: Impact of the mesityl group on molecular conformation and crystal lattice properties.

Experimental Synthesis Procedure

Objective: Synthesis of this compound. Scale: 10 mmol.

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-1-mesitylethanone (2.41 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition: Add thiourea (0.76 g, 10 mmol) in one portion. The thiourea may not dissolve immediately.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours. The solution should become clear and then potentially cloudy as the product forms.

-

Isolation:

-

Cool the mixture to room temperature, then to 0°C in an ice bath.

-

The hydrobromide salt will precipitate as a white or off-white solid.

-

Filter the solid under vacuum.

-

-

Purification: Wash the filter cake with cold acetone (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials.

-

Drying: Dry in a vacuum oven at 45°C.

-

Yield Calculation: Expected yield is typically 70-85%.

Note on Free Base: If the free base is required (as used in Qiu et al., 2009), suspend the hydrobromide salt in water and neutralize with saturated aqueous

References

-

Qiu, Z., et al. (2009). "Synthesis and biological evaluation of a series of novel inhibitor of Nek2/Hec1 analogues." Journal of Medicinal Chemistry, 52(6), 1757-1767. Link

-

Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. New York: Wiley-Interscience. (Reference for nitration resistance and steric properties). Link

-

BLD Pharm. (n.d.). "4-Mesitylthiazol-2-amine."[3][4][5] Product Catalog. Link

Sources

- 1. 2-Amino-4-methylthiazole(1603-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. 81529-61-5|4-(4-(tert-Butyl)phenyl)thiazol-2-amine|BLD Pharm [bldpharm.com]

- 4. 81529-60-4|4-Mesitylthiazol-2-amine|BLD Pharm [bldpharm.com]

- 5. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Amide Coupling Strategies for Sterically Hindered 2-Aminothiazoles

Introduction: The Challenge and Importance of 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] The synthesis and modification of these molecules frequently involve the formation of an amide bond at the C2-amino group. However, chemists often encounter significant challenges when attempting this transformation, particularly when the aminothiazole or the coupling partner is sterically hindered.

These difficulties arise from a combination of two primary factors:

-

Reduced Nucleophilicity: The 2-amino group of the thiazole ring is analogous to an aniline, where the nitrogen lone pair is delocalized into the aromatic system. This electronic effect reduces the nucleophilicity of the amine, making it less reactive towards activated carboxylic acids compared to aliphatic amines.[5][6]

-

Steric Hindrance: Substituents at the 4 and 5 positions of the thiazole ring, or bulky groups on the carboxylic acid coupling partner, can physically obstruct the approach of the reacting centers. This steric clash dramatically slows down the rate of the desired amide bond formation, often leading to low yields or complete reaction failure with standard coupling methods.[7][8][9]

This application note provides a comprehensive guide for overcoming these challenges. We will explore the mechanistic basis for selecting appropriate coupling conditions, compare various classes of reagents, and provide detailed, field-proven protocols for the successful synthesis of sterically demanding amide-linked aminothiazoles.

Caption: Key factors complicating amide bond formation with 2-aminothiazoles.

Mechanistic Considerations and Reagent Selection

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid's carboxyl group to make it a better electrophile.[10] The choice of activating agent is paramount when dealing with challenging substrates.

Caption: General workflow for coupling-reagent-mediated amide synthesis.

Common Reagent Classes and Their Suitability

Carbodiimides (EDC, DCC): While common in peptide synthesis, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often provide unsatisfactory results for sterically hindered and electron-deficient amines.[5][11][12] The O-acylisourea intermediate they form is highly reactive but can be prone to side reactions, such as rearrangement to a stable N-acylurea, especially when the subsequent nucleophilic attack by the hindered amine is slow.[11] The addition of nucleophilic catalysts like 1-Hydroxybenzotriazole (HOBt) can improve efficiency by forming a more stable active ester, but this is often insufficient for the most challenging substrates.[5][13]

Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more potent and reliable for difficult couplings.[11][14][15]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for challenging couplings. HATU is based on the superior additive HOAt (1-Hydroxy-7-azabenzotriazole), which leads to faster reactions and lower rates of racemization compared to HOBt-based reagents.[15][16] It is highly effective for coupling both sterically hindered and electron-poor amines.

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective reagent, though generally considered slightly less reactive than HATU for the most demanding cases.[15]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that is also very effective. A key advantage over its predecessor, BOP, is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[17]

Acyl Halides (Chlorides and Fluorides): Converting the carboxylic acid to a highly reactive acyl halide is a robust and often definitive strategy when other methods fail.[12][18]

-

Acyl Chlorides: Formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[19][20] The isolated acyl chloride is then reacted with the amine, typically in the presence of a non-nucleophilic base. This two-step procedure is highly effective for unreactive amines.[]

-

Acyl Fluorides: This method is exceptionally well-suited for sterically hindered couplings.[7][22][23] The small size of the fluorine atom minimizes steric repulsion in the transition state.[8] Acyl fluorides can be generated in situ from the carboxylic acid using reagents like Cyanuric Fluoride or, more recently, BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate), avoiding the need to isolate the sensitive intermediate.[8][20]

Decision-Making Workflow

The choice of method should be guided by the specific characteristics of the substrates.

Caption: A decision-making workflow for selecting an amide coupling strategy.

Comparative Data and Reagent Summary

The following table summarizes the characteristics of the recommended reagent classes for coupling with hindered aminothiazoles.

| Reagent Class | Example(s) | Mechanism of Activation | Pros | Cons/Side Reactions |

| Uronium Salts | HATU, HBTU, COMU | Forms a highly reactive HOAt or HOBt active ester in situ.[11] | High yields, fast reactions, low racemization, one-pot procedure. HATU is especially potent.[15][16] | More expensive than carbodiimides; can cause guanidinylation of the amine if used in large excess.[15] |

| Phosphonium Salts | PyBOP | Forms a HOBt active ester in situ.[11] | High efficiency, does not cause guanidinylation side reactions.[14] | Can be slower than HATU; byproducts can complicate purification. |

| Acyl Fluorides | Cyanuric Fluoride, BTFFH | Converts R-COOH to the highly reactive R-COF.[8] | Excellent for severely hindered substrates due to the small size of fluorine; can be generated in situ.[7][8] | Reagents can be moisture-sensitive; may require elevated temperatures.[7] |

| Acyl Chlorides | Oxalyl Chloride, SOCl₂ | Converts R-COOH to the highly reactive R-COCl.[12][19] | Very robust and reliable for unreactive amines; reagents are inexpensive.[] | Two-step process (isolation of acyl chloride); harsh conditions may not be suitable for sensitive substrates. |

| Mixed Anhydrides | Isobutyl Chloroformate | Forms a mixed carbonic anhydride intermediate.[24] | Inexpensive reagents; can be effective in some cases. | Can lead to side products from attack at the wrong carbonyl; often less effective for hindered systems than modern reagents.[5][24] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Activity Coupling using HATU

This is the recommended first-line approach for moderately hindered or electron-deficient aminothiazoles.

Materials:

-

Sterically hindered 2-aminothiazole (1.0 equiv)

-

Carboxylic acid (1.1 - 1.2 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 - 4.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 equiv) and the 2-aminothiazole (1.0 equiv).

-

Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

-

Add HATU (1.2 equiv) to the solution. The mixture may turn yellow.

-

Add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature. Rationale: DIPEA is a bulky, non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Fluoride Coupling via in situ Generation

This protocol is highly effective for severely hindered substrates where other methods have failed.[7][8][22][23]

Materials:

-

Sterically hindered 2-aminothiazole (1.0 equiv)

-

Carboxylic acid (1.3 equiv)

-

BTFFH (1.5 equiv) or Cyanuric Fluoride (0.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (4.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Activation: To a dry, nitrogen-flushed flask, add the carboxylic acid (1.3 equiv) and dissolve it in anhydrous DCM.

-

Add BTFFH (1.5 equiv) followed by DIPEA (4.5 equiv). Rationale: BTFFH is a fluorinating agent that converts the carboxylic acid to the acyl fluoride in situ under mild conditions.

-

Stir this activation mixture at room temperature for 30-60 minutes.

-

Coupling: Add the 2-aminothiazole (1.0 equiv) to the activated mixture.

-

Seal the reaction vessel and heat to a temperature between 40 °C and 80 °C. The optimal temperature will depend on substrate reactivity and should be determined empirically.

-

Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with DCM and wash sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Protocol 3: Classical Acyl Chloride Coupling

A robust, two-step method for highly unreactive amines.

Materials:

-

Sterically hindered 2-aminothiazole (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

Oxalyl chloride (1.5 equiv) or Thionyl chloride (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Catalytic anhydrous DMF (1-2 drops)

-

Pyridine or Triethylamine (TEA) (2.0-3.0 equiv)

Procedure:

-

Step 1: Acyl Chloride Formation a. To a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). b. Cool the solution to 0 °C in an ice bath. c. Add oxalyl chloride (1.5 equiv) dropwise. Gas evolution (CO₂, CO, HCl) will be observed. Rationale: Oxalyl chloride is a dehydrating agent that cleanly converts the carboxylic acid to the highly electrophilic acyl chloride. d. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. e. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use this intermediate immediately in the next step.

-

Step 2: Amide Formation a. Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. b. In a separate flask, dissolve the 2-aminothiazole (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM. c. Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. e. Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine. f. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficiently reactive coupling agent. 2. Steric hindrance is too severe for the chosen method. 3. Base is not strong enough or is sterically hindered. 4. Reaction temperature is too low. | 1. Switch to a more powerful reagent (e.g., from HBTU to HATU). 2. Move up the workflow to a more robust method (e.g., from HATU to Acyl Fluoride). 3. Ensure an adequate amount of a strong, non-nucleophilic base like DIPEA or Collidine is used. 4. Gently heat the reaction (40-80 °C) and monitor for improvement/decomposition. |

| Side Product Formation | 1. Guanidinylation of amine (with uronium reagents). 2. Rearrangement of O-acylisourea (with carbodiimides). 3. Decomposition of starting material or product. | 1. Use phosphonium reagents (PyBOP) or avoid a large excess of the uronium reagent.[14] 2. Avoid carbodiimides for these substrates; use a pre-activation strategy or a modern coupling reagent. 3. Run the reaction at a lower temperature or for a shorter duration. Ensure all reagents and solvents are anhydrous. |

| Difficulty in Purification | 1. Byproducts from coupling reagent (e.g., DCU, HOBt). 2. Unreacted starting materials are close in polarity to the product. | 1. For carbodiimide reactions, use EDC as the urea byproduct is water-soluble.[11] For other reagents, an acidic/basic wash during work-up is crucial. 2. Optimize the stoichiometry to drive the reaction to completion. Consider a different chromatography solvent system or reverse-phase HPLC. |

References

-

Jadhav, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific Reports, 11(1), 1-9). [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

-

Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

-

OUCI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Terrier, F., et al. (2006). Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan. The Journal of Organic Chemistry, 71(16), 6013-6021. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

-

Kaunas University of Technology ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

-

ResearchGate. (2023). Amide Bond Formation and Peptide Coupling. [Link]

-

HOBt and HBTU. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

-

National Institutes of Health. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Zhang, C., et al. (2019). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Angewandte Chemie, 131(41), 14819-14824. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

-

Lu, K., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4344-4359. [Link]

-

Zhang, Y., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 934-947. [Link]

-

PubChem. (n.d.). 2-Aminothiazole. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide - Mixed Anhydrides. [Link]

-

Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. [Link]

-

ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. [Link]

-

ResearchGate. (2019). Ranking 2-aminothiazoles on the nucleophilicity scale. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. [Link]

Sources

- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. chimia.ch [chimia.ch]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 14. hepatochem.com [hepatochem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. people.uniurb.it [people.uniurb.it]

- 18. growingscience.com [growingscience.com]

- 19. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 20. benchchem.com [benchchem.com]

- 22. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

Application Notes and Protocols for 4-Arylthiazol-2-amines in Anticancer Drug Discovery Research

Introduction: The Growing Prominence of 4-Arylthiazol-2-amines in Oncology

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Within this structural class, 2-aminothiazoles have garnered significant attention in anticancer drug discovery due to their versatile synthesis and broad spectrum of pharmacological activities.[2][3] This application note focuses on a specific subclass, 4-arylthiazol-2-amines, with a particular focus on the potential of bulky aryl substitutions, such as the mesityl group (2,4,6-trimethylphenyl), in modulating biological activity. While specific public-domain data on 4-mesitylthiazol-2-amine is emerging, the principles and protocols outlined herein are derived from extensive research on closely related 4-aryl and 4-methyl-2-aminothiazole analogs, providing a robust framework for the investigation of novel compounds in this family.[4][5]

Derivatives of this scaffold have shown promising results against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][6] Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key protein kinases involved in tumor progression, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5][7]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to the synthesis, in vitro evaluation, and mechanistic characterization of 4-arylthiazol-2-amines as potential anticancer agents. The protocols included are detailed and self-validating, with explanations of the scientific rationale behind key steps to ensure experimental success and data integrity.

Synthesis of 4-Arylthiazol-2-amines: The Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 4-mesitylthiazol-2-amine, the starting materials would be 2-bromo-1-(2,4,6-trimethylphenyl)ethanone and thiourea.

General Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Thiourea: Add thiourea (1 to 1.2 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If it does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired 4-arylthiazol-2-amine.

Caption: Workflow for MTT Cell Viability Assay.

Representative Data for 4-Arylthiazol-2-amine Derivatives:

The following table summarizes representative IC₅₀ values for various 4-arylthiazol-2-amine derivatives against different cancer cell lines, as reported in the literature. This data illustrates the potential of this compound class and provides a benchmark for new analogs.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Methylthiazol-2-amine derivative 3a | K562 (Leukemia) | 3.523 | [4] |

| 4-Methylthiazol-2-amine derivative 6h | U937 (Leukemia) | 1.515 | [4] |

| 2-amino-4-phenylthiazole derivative 10 | HT29 (Colon) | 2.01 | [6] |

| 4β-(thiazol-2-yl)amino-podophyllotoxin 46b | A549 (Lung) | 0.16 | [6] |

| 4β-(thiazol-2-yl)amino-podophyllotoxin 46b | HepG2 (Liver) | 0.13 | [6] |

Mechanistic Studies: Unraveling the Mode of Action

Apoptosis Detection: Annexin V/Propidium Iodide Staining

A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [1]

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [1]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [1]

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat them with the 4-arylthiazol-2-amine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M). [9]This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide and measuring the fluorescence intensity by flow cytometry.

-

Cell Treatment and Harvesting:

-

Treat cells as described for the apoptosis assay.

-

Harvest the cells and wash them with cold PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry, measuring the fluorescence of PI.

-

Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Kinase Inhibition Assays

Given that many 2-aminothiazole derivatives are known to be kinase inhibitors, it is crucial to investigate the effect of novel 4-arylthiazol-2-amines on relevant kinases. [2]VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy. [10]

This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction.

-

Reagent Preparation:

-

Prepare a 1X kinase assay buffer.

-

Prepare a solution of recombinant human VEGFR-2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Prepare serial dilutions of the 4-arylthiazol-2-amine inhibitor.

-

-

Kinase Reaction:

-

In a white 96-well plate, add the kinase, substrate, and inhibitor dilutions.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase reaction is dependent on the amount of ATP present.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

A lower luminescent signal indicates higher kinase activity (more ATP consumed).

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value for the inhibitor.

-

Caption: Simplified VEGFR-2 Signaling and Inhibition.

Conclusion and Future Directions

The 4-arylthiazol-2-amine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Hantzsch reaction allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. The protocols detailed in this application note provide a comprehensive framework for the in vitro characterization of these compounds, from initial cytotoxicity screening to more in-depth mechanistic studies of apoptosis, cell cycle effects, and kinase inhibition. Further investigations should focus on in vivo efficacy studies in relevant animal models and a broader profiling against a panel of cancer-related kinases to fully elucidate the therapeutic potential and selectivity of this exciting class of molecules.

References

-

Lakshmanan, I., Batra, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. Available at: [Link]

-

Choudhury, A. R. (2018). Protocol for Annexin V-FITC apoptosis assay? ResearchGate. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.

- Mishra, A., et al. (2025).

- Wang, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. UC San Diego. Available at: [Link]

- BenchChem. (2025). An In-depth Technical Guide to VEGFR-2 Inhibition. BenchChem.

- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 61 by Flow Cytometry. BenchChem.

- CLYTE Technologies. (2025).

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.

-

Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]

-

Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. Available at: [Link]

-

Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available at: [Link]

- Zhang, Y., et al. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Preprints.org.

- Lesyk, R., et al. (n.d.).

-

Lesyk, R., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. PubMed. Available at: [Link]

-

Various Authors. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Various Authors. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl)

-

Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. Available at: [Link]

- ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5).

- Kumar, R., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine.

-

Various Authors. (n.d.). Using Imidazo[2,1-b]t[1][11]hiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. PubMed Central.

Sources

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. kumc.edu [kumc.edu]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Technical Protocol: Conversion of 4-Mesitylthiazol-2-amine HBr to Free Base

Introduction & Chemical Principle

The conversion of 4-mesitylthiazol-2-amine hydrobromide to its free base is a critical intermediate step in drug discovery workflows, particularly when the thiazole amine is required as a nucleophile for subsequent coupling reactions (e.g., amide coupling, sulfonylation).

The Chemical Challenge

While conceptually simple, this specific substrate presents unique physicochemical challenges compared to simple alkyl thiazoles:

-

Lipophilicity: The mesityl group (2,4,6-trimethylphenyl) imparts significant lipophilicity (

), making the free base poorly soluble in water but highly soluble in organic solvents.[1] -

Salt Solubility: The HBr salt often exhibits poor solubility in cold water due to the "greasy" mesityl tail, necessitating the use of protic co-solvents (Methanol or Ethanol) to ensure a homogeneous neutralization.

-

Basicity: The thiazole ring nitrogen (N3) is the site of protonation (

). Successful neutralization requires a base with a

Reaction Scheme:

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| 4-Mesitylthiazol-2-amine HBr | >95% Purity | Starting Material |

| Methanol (MeOH) | ACS Reagent | Solubilizing Co-solvent |

| Sodium Hydroxide (NaOH) | 1N Aqueous Soln.[1] | Neutralizing Base (Preferred) |

| Ammonium Hydroxide (NH₄OH) | 28-30% | Alternative Base (Volatile) |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent (Method B)[1] |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |

Equipment

Experimental Protocols

Two methods are provided. Method A is preferred for high-purity crystalline product. Method B is robust for small-scale or if the product "oils out."

Method A: Homogeneous Dissolution & Precipitation (Preferred)

Best for: >1g scale, obtaining crystalline solid.[1]

-

Dissolution:

-

Charge the 4-mesitylthiazol-2-amine HBr salt into a flask.

-

Add Methanol (MeOH) (approx. 5-10 mL per gram of salt).[1]

-

Critical Step: Warm the mixture to 40-50°C with gentle stirring until the salt fully dissolves. The mesityl group often prevents dissolution in cold water alone.

-

-

Preparation:

-

Add an equal volume of Distilled Water to the warm methanol solution. If a slight haze forms, add a small amount of MeOH until clear.

-

-

Neutralization:

-

Crystallization:

-

Cool the suspension to 0–5°C (ice bath) and stir for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the solid using a Buchner funnel.

-

Wash 1: Wash the cake with water (3x) to remove inorganic salts (NaBr).

-

Wash 2: Wash with a small amount of cold 10% MeOH/Water to displace mother liquor.

-

Dry under vacuum at 40°C or in a desiccator.[1]

-

Method B: Biphasic Extraction

Best for: <500mg scale, or if the solid is amorphous/sticky.[1]

-

Suspension:

-

Suspend the HBr salt in Dichloromethane (DCM) (10 mL per gram). The salt will likely not dissolve.

-

-

Neutralization:

-

Separation:

-

Work-up:

Workflow Visualization

Caption: Decision matrix for selecting the optimal neutralization pathway based on scale and material properties.

Quality Control & Validation

After isolation, verify the conversion using the following metrics:

| Metric | HBr Salt | Free Base | Validation Criteria |

| Appearance | White/Off-white Crystalline Solid | White/Yellowish Solid | Distinct change in crystal habit. |

| Solubility | Soluble in water (warm), MeOH | Insoluble in water; Soluble in DCM | Test solubility in DCM; clear solution indicates free base.[1] |

| ¹H NMR (DMSO-d₆) | Exchangeable protons (NH₃⁺) visible ~8-10 ppm | NH₂ signal shifts upfield (~7.0 ppm) | Disappearance of broad HBr salt protons.[1] |

| Melting Point | Typically >250°C (dec) | Distinct, sharp MP (lower than salt) | Confirm against literature (approx 130-150°C depending on polymorph).[1] |

Expert Insight: In the ¹H NMR, the signal for the aromatic protons on the mesityl ring may shift slightly upfield (0.05 - 0.1 ppm) upon deprotonation due to increased electron density in the thiazole ring shielding the substituent.

References

-

Hantzsch Thiazole Synthesis Context

-

Source: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

- Relevance: Foundational chemistry for the synthesis of the HBr salt precursor.

-

URL:

-

-

Solubility & Neutralization of Aminothiazoles

-

General Amine Salt Neutralization Protocols

-

pKa and Physical Properties of Thiazoles

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. who.int [who.int]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Microwave-assisted synthesis of 2-amino-4-mesitylthiazole

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Amino-4-Mesitylthiazole

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-amino-4-mesitylthiazole . While the classical Hantzsch thiazole synthesis is a staple in heterocycle chemistry, sterically hindered substrates—such as those containing the mesityl (2,4,6-trimethylphenyl) group—often suffer from sluggish kinetics and incomplete conversion under conventional reflux conditions.

By utilizing microwave (MW) irradiation, we overcome the steric energy barrier imposed by the ortho-methyl groups, reducing reaction times from 12 hours to under 15 minutes while eliminating the need for exogenous catalysts. This guide provides a self-validating workflow suitable for medicinal chemistry library generation.

Scientific Rationale & Mechanism

The Steric Challenge

The target molecule is synthesized via the condensation of 2-bromo-1-mesitylethanone (

-

Conventional Limitation: The two ortho-methyl groups on the mesityl ring create significant steric bulk around the carbonyl center. This hinders the initial nucleophilic attack by the thiourea sulfur, necessitating prolonged heating (reflux in ethanol for >10 hours) which often leads to byproduct formation (oxidative decomposition of the thiourea).

-

The Microwave Solution: Dielectric heating provides rapid, uniform energy transfer. The dipolar polarization effect specifically targets the polar transition state, accelerating the rate-determining nucleophilic attack and facilitating the subsequent cyclodehydration step.

Reaction Mechanism

The reaction proceeds through a stepwise mechanism:

-

Nucleophilic Attack: Sulfur attacks the

-carbon of the bromoketone (displacement of bromide). -

Cyclization: Intramolecular attack of the amine nitrogen on the carbonyl carbon.

-

Dehydration: Loss of water to aromatize the thiazole ring.

Figure 1: Mechanistic pathway of the microwave-assisted Hantzsch synthesis highlighting the critical steps accelerated by dielectric heating.

Materials & Equipment

Reagents

| Reagent | MW | Equiv.[1][2][3][4][5][6][7] | Role |